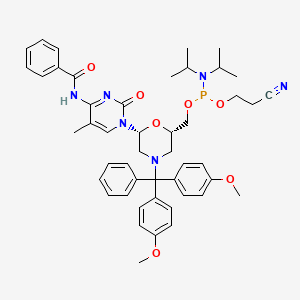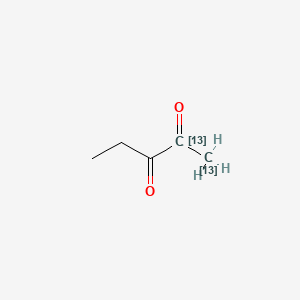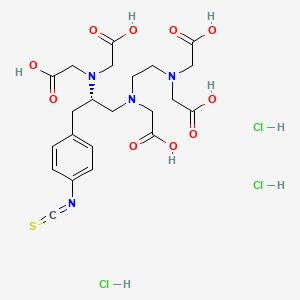
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite is a specialized phosphoramidite compound used primarily in the synthesis of oligonucleotides. This compound is notable for its role in DNA/RNA synthesis, making it a valuable tool in various fields of scientific research, including molecular biology and genetic engineering .
Preparation Methods
The synthesis of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite involves several stepsThe reaction conditions typically involve the use of organic solvents and reagents such as dimethoxytrityl chloride (DMTr-Cl) and benzoyl chloride (Bz-Cl) under controlled temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like iodine in the presence of water.
Reduction: Although less common, reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite is widely used in scientific research for:
Chemistry: It is used in the synthesis of modified oligonucleotides for various applications, including the study of nucleic acid interactions.
Biology: The compound is employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Industry: The compound is used in the production of diagnostic tools and molecular probes
Mechanism of Action
The mechanism of action of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound acts as a building block, allowing for the creation of modified nucleic acids with enhanced stability and binding affinity. The molecular targets and pathways involved include the DNA/RNA synthesis pathways, where the modified oligonucleotides can interact with specific nucleic acid sequences .
Comparison with Similar Compounds
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite can be compared with other similar compounds such as:
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: This compound also participates in oligonucleotide synthesis but lacks the morpholino group, which provides additional stability and binding properties.
N-DMTr-N4-benzoyl-morpholino-cytosine-5’-O-phosphoramidite: Similar in structure, this compound is used for similar applications but may differ in specific reaction conditions and applications.
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite stands out due to its unique combination of protective groups and the morpholino moiety, which enhances its utility in oligonucleotide synthesis .
Properties
Molecular Formula |
C47H55N6O7P |
|---|---|
Molecular Weight |
846.9 g/mol |
IUPAC Name |
N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C47H55N6O7P/c1-33(2)53(34(3)4)61(58-28-14-27-48)59-32-42-30-51(31-43(60-42)52-29-35(5)44(50-46(52)55)49-45(54)36-15-10-8-11-16-36)47(37-17-12-9-13-18-37,38-19-23-40(56-6)24-20-38)39-21-25-41(57-7)26-22-39/h8-13,15-26,29,33-34,42-43H,14,28,30-32H2,1-7H3,(H,49,50,54,55)/t42-,43+,61?/m0/s1 |
InChI Key |
KAPZLPKVFWYABS-PAFRUHHHSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)




![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)

![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)



![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)


